molecular formula C9H10BrNO2 B14779414 3-Amino-5-bromo-2,4-dimethylbenzoic acid

3-Amino-5-bromo-2,4-dimethylbenzoic acid

Cat. No.: B14779414
M. Wt: 244.08 g/mol
InChI Key: OGHQVXHJIWPXRF-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, featuring amino, bromo, and dimethyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2,4-dimethylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 2,4-dimethylbenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions typically involve the use of bromine or a brominating agent, followed by nitration using nitric acid and sulfuric acid, and reduction using a suitable reducing agent such as iron powder or tin chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-2,4-dimethylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2,4-dimethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromobenzoic acid: Similar structure but lacks the dimethyl groups.

    2-Amino-3-bromo-5-methylbenzoic acid: Similar structure with a single methyl group.

    2-Amino-5-bromo-3,4-dimethylbenzoic acid: Very similar structure with slight variations in the position of substituents.

Uniqueness

3-Amino-5-bromo-2,4-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and properties. The presence of both amino and bromo groups, along with the dimethyl groups, provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-amino-5-bromo-2,4-dimethylbenzoic acid

InChI

InChI=1S/C9H10BrNO2/c1-4-6(9(12)13)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3,(H,12,13)

InChI Key

OGHQVXHJIWPXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)Br)C)N

Origin of Product

United States

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